
1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Analytical Use in Pharmacokinetics
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound closely related to the chemical , has been explored for its use in cancer therapy, pain management, and neurodegenerative disorders. A deuterium-labeled variant of this compound was synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, enhancing the accuracy of pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
2. Radiolabeling for Brain Imaging Studies
Another similar compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), has been radiolabeled with carbon-11 for potential use in cerebral positron emission tomography (PET) studies. This research, although finding limited brain penetration in its specific context, contributes to the development of imaging agents for neurological research (Vasdev et al., 2005).
3. Antitumor and Antiproliferative Activities
Further research has explored the synthesis of compounds featuring structures similar to 1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. These studies have focused on creating novel derivatives with potential antitumor and antiproliferative effects, highlighting the relevance of this class of compounds in cancer research (Nassar, Atta-Allah, & Elgazwy, 2015).
4. Pharmaceutical Research and Development
The synthesis and characterization of related urea derivatives have been carried out, with some studies focusing on their potential applications in pharmaceutical development. This includes exploring their properties through spectroscopic techniques and DFT calculations (Haroon et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-24-12-4-2-11(3-5-12)10-20-14(23)19-7-9-22-8-6-13(21-22)15(16,17)18/h2-6,8H,7,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZEVDMKUIMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B2388181.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
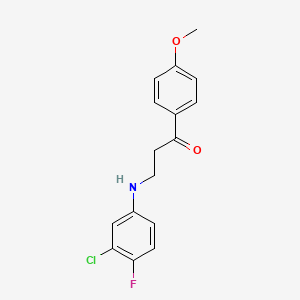
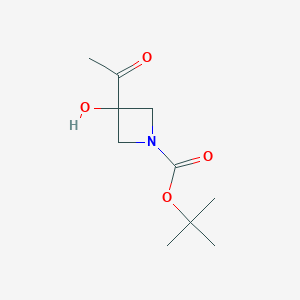
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)
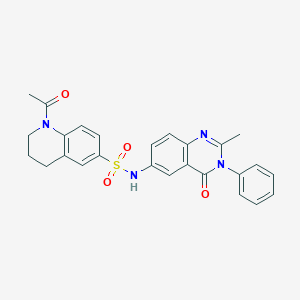
![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)

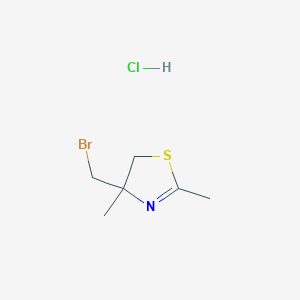

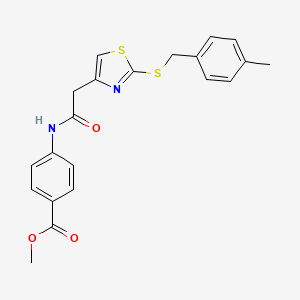
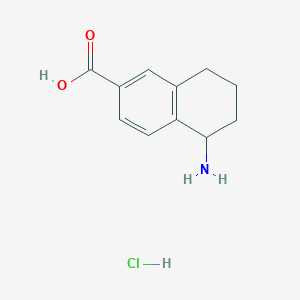
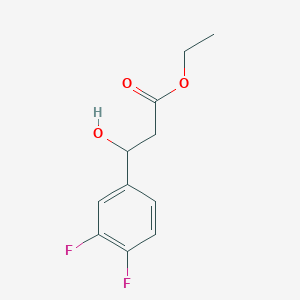
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
